
2-(2-Butoxyethoxy)ethyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Butoxyethoxy)ethyl docosanoate is a chemical compound with the molecular formula C30H60O4. It is an ester formed from docosanoic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl docosanoate typically involves the esterification of docosanoic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
2-(2-Butoxyethoxy)ethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Docosanoic acid and 2-(2-butoxyethoxy)ethanol.
Reduction: 2-(2-Butoxyethoxy)ethanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-(2-Butoxyethoxy)ethyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of topical creams and ointments.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
作用機序
The mechanism of action of 2-(2-Butoxyethoxy)ethyl docosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
2-(2-Butoxyethoxy)ethanol: A related compound with similar chemical structure but different applications.
Docosanoic acid: The parent acid of 2-(2-Butoxyethoxy)ethyl docosanoate.
2-(2-Butoxyethoxy)ethyl acetate: Another ester with comparable properties but distinct uses
Uniqueness
This compound stands out due to its unique combination of long-chain fatty acid and ether functionalities. This dual nature imparts specific physicochemical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
93894-15-6 |
|---|---|
分子式 |
C30H60O4 |
分子量 |
484.8 g/mol |
IUPAC名 |
2-(2-butoxyethoxy)ethyl docosanoate |
InChI |
InChI=1S/C30H60O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(31)34-29-28-33-27-26-32-25-6-4-2/h3-29H2,1-2H3 |
InChIキー |
IGAFVWYTUFDIMM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


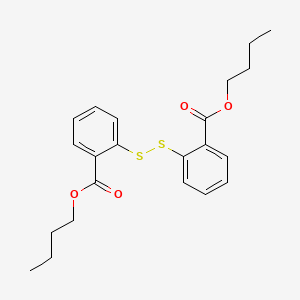
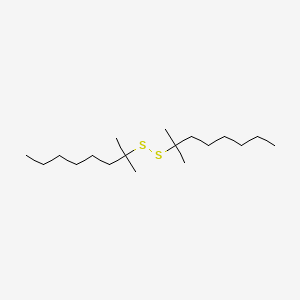
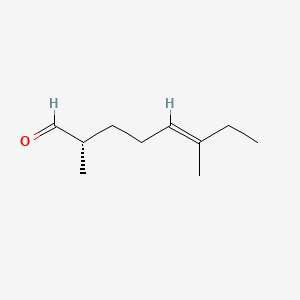
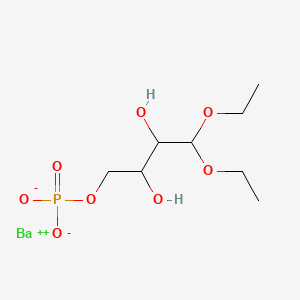
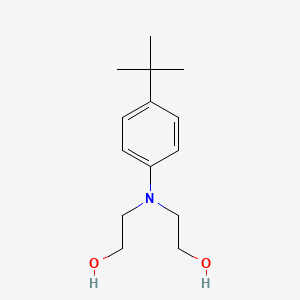
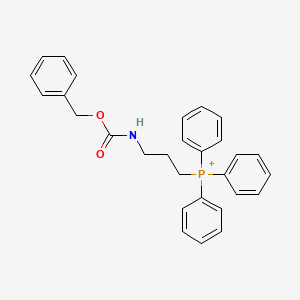
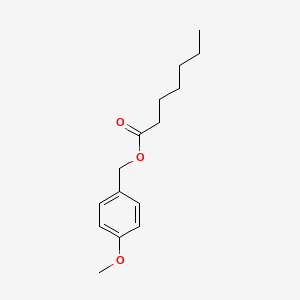
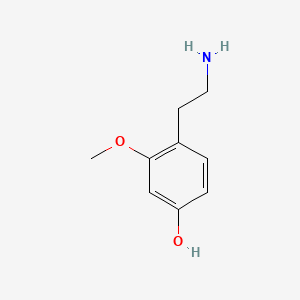
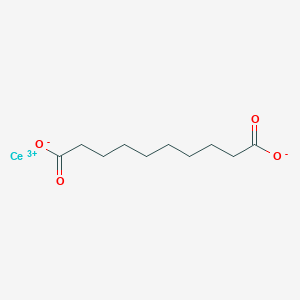
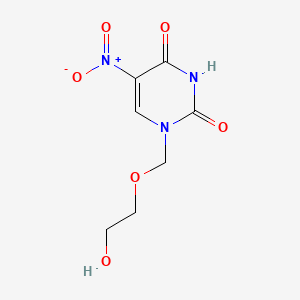
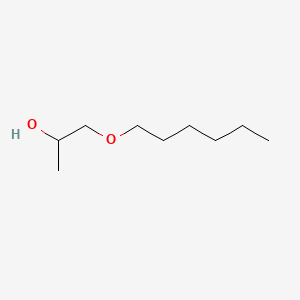
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

